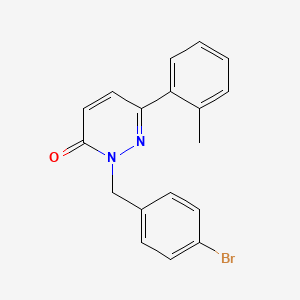

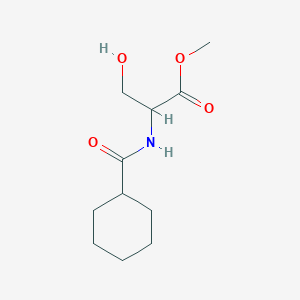

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

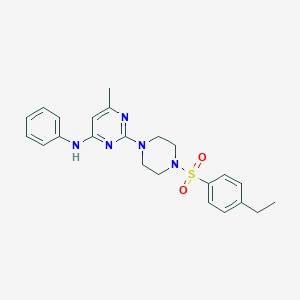

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate is a compound that, while not directly synthesized or analyzed in the provided papers, shares structural similarities with several compounds that have been studied. The papers provided focus on the synthesis, molecular structure analysis, and chemical properties of various related compounds, which can offer insights into the potential characteristics of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including hydroformylation, hydrogenation, and cycloaddition reactions. For instance, 3-Hydroxy-2-methylpropionamide, a structurally similar compound, was synthesized from acrylamide using a tandem hydroformylation-hydrogenation sequence catalyzed by Rh/PPh3 and Raney Ni, achieving excellent conversion and high selectivity . This suggests that a similar approach could potentially be applied to synthesize Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography. Computational studies have also been employed to corroborate experimental data . The molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined by X-ray diffraction, revealing an asymmetric chair conformation of the cyclohexanone ring . These methods could be used to analyze the molecular structure of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate.

Chemical Reactions Analysis

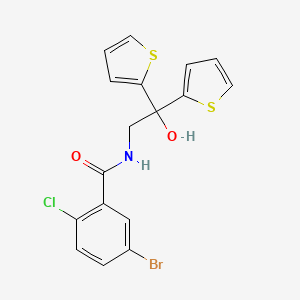

The reactivity of compounds containing multiple nucleophilic centers has been explored, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones and oxazolidines . Additionally, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to synthesize various heterocyclic systems, indicating the versatility of these compounds in forming complex structures . These studies provide a foundation for understanding the potential reactivity of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the synthesis of Methyl 3-Hydroxypropanoate was optimized to achieve high conversion and yield, indicating the importance of reaction conditions in determining the properties of the final product . The thermostabilizing properties of certain imidazolines for polypropylene were also investigated, demonstrating the practical applications of these compounds . These insights could guide the investigation of the physical and chemical properties of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of 3-hydroxy-2-methylpropionamide : This compound serves as an important intermediate in the synthesis of methyl methacrylate, achieved through a tandem hydroformylation-hydrogenation sequence catalyzed by Rh/PPh3 and Raney Ni (García, Claver, Diéguez, & Masdeu-Bultó, 2006).

Development of Macrocyclic Complexes : Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate is involved in the formation of macrocyclic complexes. An example includes a tetradecanuclear copper dimeric macrocyclic complex with a body-centred heptanuclear core-structure (Tandon, Bunge, & Thompson, 2007).

Formation of Cyclic Dipeptidyl Ureas : The compound participates in reactions to form cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines. This is achieved through Ugi reactions followed by stirring with sodium ethoxide in ethanol (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Industrial and Material Applications

Synthesis of Musk Odorants : Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate is used in the synthesis of musk odorants, such as 3-methyl-1,4-dioxacylopentadecan-2-one, starting from methyl 2-bromopropionic acid (Eh, 2003).

Preparation of 3-Hydroxypropanoate Esters : The compound is a crucial intermediate in synthesizing esters like methyl 3-hydroxypropanoate, which has applications in producing propane-1,3-diol (Yu-zhou & Zhen-kang, 2008).

Pharmaceutical Research : The compound's derivatives, such as methyl 2-fluoro-3-hydroxypropanoate, are explored for their potential in creating pharmaceuticals and diagnostic agents (Fu et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(cyclohexanecarbonylamino)-3-hydroxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h8-9,13H,2-7H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQVMASLXYZEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2504334.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2504335.png)

![7-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2504337.png)

![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)